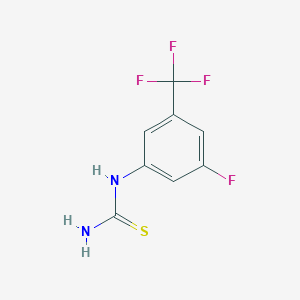

3-Fluoro-5-trifluoromethylphenylthiourea

Description

General Context and Significance of Thiourea (B124793) Derivatives in Academic Research

Thiourea derivatives, characterized by the presence of a central thiocarbonyl group flanked by amino groups, represent a versatile class of organic compounds. Their unique structural and electronic properties, including the ability to act as hydrogen bond donors and their coordination capabilities with metal ions, have established them as privileged scaffolds in various scientific disciplines. In academic research, these derivatives are extensively investigated for their potential in medicinal chemistry, materials science, and catalysis. nih.govresearchgate.net

The diverse biological activities of thiourea derivatives have been a major driver of research, with studies reporting their efficacy as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. nih.gov The structural tunability of the thiourea core allows for the synthesis of large libraries of compounds with varied substitution patterns, facilitating the exploration of structure-activity relationships.

Specific Focus on 3-Fluoro-5-trifluoromethylphenylthiourea and Related Fluorinated Analogues

Within the vast family of thiourea derivatives, those bearing fluorine-containing substituents on the phenyl ring have garnered particular attention. The incorporation of fluorine and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of a molecule. These modifications can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets. rsc.orgnih.gov

This compound is a prime example of such a strategically fluorinated analogue. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring at the meta positions is expected to impart unique electronic and steric characteristics. While specific research on this exact molecule is not extensively documented in publicly available literature, the study of closely related fluorinated phenylthioureas provides valuable insights into its potential properties and applications. For instance, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a well-established organocatalyst, highlighting the impact of trifluoromethyl groups on the acidity of the N-H protons and their catalytic activity. nih.gov

Table 1: Physicochemical Properties of a Related Fluorinated Phenylthiourea Derivative

| Property | Value for 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea |

| Molecular Formula | C17H8F12N2S |

| Molecular Weight | 500.30 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) sigmaaldrich.com |

| InChIKey | RWXWQJYJWJNJNW-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | FC(F)(F)c1cc(cc(c1)C(F)(F)F)NC(=S)Nc2cc(cc(c2)C(F)(F)F)C(F)(F)F sigmaaldrich.com |

| Note: Data presented is for a structurally related compound due to the limited availability of data for this compound. |

Overview of Key Research Domains for this Compound Class

The research domains for fluorinated phenylthioureas, including by extension this compound, are primarily centered around medicinal chemistry and catalysis.

In medicinal chemistry , the focus lies on the development of novel therapeutic agents. The introduction of fluorine and trifluoromethyl groups is a common strategy to enhance the potency and pharmacokinetic profile of drug candidates. nih.govunilag.edu.ng Research has shown that fluorinated thiourea derivatives exhibit promising anticancer and antimicrobial activities. nih.govresearchgate.net The specific substitution pattern in this compound suggests its potential as an inhibitor of various enzymes or receptors, a hypothesis that warrants further investigation.

In the realm of catalysis , thiourea derivatives have emerged as highly effective hydrogen-bond donors for a wide range of organic reactions. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents in this compound would be expected to increase the acidity of the thiourea protons, making it a potentially powerful organocatalyst for reactions that proceed through transition states with developing negative charge. nih.gov

Table 2: Investigated Biological Activities of Fluorinated Thiourea Derivatives

| Activity | Compound Class | Research Finding |

| Anticancer | Fluorinated thiourea derivatives carrying sulfonamide moieties | Exhibited cytotoxic activity against various cancer cell lines. nih.gov |

| Antimicrobial | Fluorinated pyridine (B92270) derivative of thiourea | Showed significant antimicrobial activity with low MIC values. nih.gov |

| Anti-trypanosomal | Fluorinated aryl thioureas | Represent a new class of potent anti-trypanosomal agents. nih.gov |

| Neuraminidase Inhibition | Fluorinated aryl thioureas | Identified as a novel class of potent influenza virus neuraminidase inhibitors. nih.gov |

| Note: This table presents findings for classes of compounds related to this compound. |

Structure

3D Structure

Properties

Molecular Formula |

C8H6F4N2S |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C8H6F4N2S/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15) |

InChI Key |

ZWSMGOOQVBUIQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1NC(=S)N)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 5 Trifluoromethylphenylthiourea and Analogues

General Synthetic Strategies for Phenylthiourea Derivatives

The construction of the thiourea (B124793) backbone (S=C(NR₂)) is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine. This versatile and high-yielding reaction forms the basis of most phenylthiourea syntheses. Alternative methods, such as those proceeding through acyl thioureas, provide access to a broader range of structural diversity.

Reaction of Isothiocyanates with Amines

The reaction between an isothiocyanate and an amine is the most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas. The reaction is typically carried out by mixing the two reactants in a suitable solvent, such as acetonitrile, dichloromethane, or ethanol. The reaction often proceeds readily at room temperature, although gentle heating or refluxing may be employed to increase the reaction rate, particularly with less reactive amines.

For example, the synthesis of N,N'-di[3,5-di(trifluoromethyl)phenyl]thiourea is achieved by reacting 3,5-bis(trifluoromethyl)phenylisothiocyanate with 3,5-bis(trifluoromethyl)aniline in dichloromethane. The reaction is initiated at 0°C and then allowed to proceed at room temperature for an extended period to ensure complete conversion. This specific example highlights the direct application of this methodology for the synthesis of highly fluorinated phenylthiourea derivatives.

A general representation of this reaction is: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Isothiocyanate | Amine | Acetonitrile, Dichloromethane, Ethanol | Room Temperature or Reflux | N,N'-disubstituted thiourea |

Acyl Thiourea Synthesis from Acyl Chlorides and Thiocyanates

The resulting acyl isothiocyanate is a highly reactive intermediate due to the presence of the electron-withdrawing acyl group. It readily undergoes nucleophilic attack by an amine to form the corresponding N-acylthiourea. This two-step, one-pot synthesis provides a versatile platform for the creation of a diverse library of acylthiourea compounds.

The general reaction scheme is as follows:

R-C(=O)Cl + KSCN → R-C(=O)N=C=S + KCl

R-C(=O)N=C=S + R'-NH₂ → R-C(=O)NH-C(=S)-NH-R'

Targeted Synthesis of 3-Fluoro-5-trifluoromethylphenylthiourea

The synthesis of the specifically substituted this compound leverages the general principles outlined above, with careful selection of precursors and optimization of reaction conditions to maximize yield and purity.

Specific Precursors and Reaction Pathways

The most direct and logical pathway for the synthesis of this compound involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with an appropriate isothiocyanate or, conversely, the reaction of 3-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with an amine.

Pathway A: From 3-fluoro-5-(trifluoromethyl)aniline

In this approach, 3-fluoro-5-(trifluoromethyl)aniline serves as the amine component. To form the target compound, this aniline would be reacted with a suitable isothiocyanate. For the synthesis of an N-substituted thiourea, the isothiocyanate would be R-N=C=S, where R is the desired second substituent. For the parent thiourea, reaction with a reagent that can provide the =C=S moiety would be necessary, though this is less common for N-aryl thioureas.

Pathway B: From 3-fluoro-5-(trifluoromethyl)phenyl isothiocyanate

A more direct route utilizes 3-fluoro-5-(trifluoromethyl)phenyl isothiocyanate as the key precursor. This isothiocyanate can then be reacted with a wide range of primary or secondary amines (R-NH₂) to yield the corresponding N-(3-fluoro-5-trifluoromethylphenyl)-N'-R-thiourea. For the synthesis of the parent this compound (where the second nitrogen is unsubstituted), the isothiocyanate would be reacted with ammonia.

A plausible synthetic route is the reaction of 3-fluoro-5-(trifluoromethyl)aniline with a suitable isothiocyanate, such as phenyl isothiocyanate, to yield N-(3-fluoro-5-trifluoromethylphenyl)-N'-phenylthiourea. This reaction would follow the general nucleophilic addition mechanism.

| Precursor 1 | Precursor 2 | Product |

| 3-fluoro-5-(trifluoromethyl)aniline | Phenyl isothiocyanate | N-(3-fluoro-5-trifluoromethylphenyl)-N'-phenylthiourea |

| 3-fluoro-5-(trifluoromethyl)phenyl isothiocyanate | Ammonia | This compound |

| 3-fluoro-5-(trifluoromethyl)phenyl isothiocyanate | Aniline | N-(3-fluoro-5-trifluoromethylphenyl)-N'-phenylthiourea |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and minimizing side products in the synthesis of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.

Solvent Selection: Aprotic solvents such as acetonitrile and dichloromethane are commonly used for the reaction of isothiocyanates with amines. These solvents are generally inert under the reaction conditions and effectively solubilize the reactants. The choice of solvent can influence the reaction rate and the ease of product isolation.

Temperature Control: The reaction is often initiated at a lower temperature (e.g., 0°C) to control the initial exotherm, especially with reactive amines and isothiocyanates. The reaction mixture is then typically allowed to warm to room temperature and stirred for a period of several hours to overnight to ensure completion. In cases where the reactants are less reactive, refluxing the reaction mixture may be necessary to drive the reaction to completion.

Reaction Time: The reaction time can vary from a few hours to several days, depending on the reactivity of the specific amine and isothiocyanate used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation.

Yields: With optimized conditions, the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines can often achieve high yields, frequently exceeding 80%. The purification of the final product is typically accomplished by recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

A study on the synthesis of various thiourea derivatives starting from 3-(trifluoromethyl)aniline reported refluxing a mixture of the amine and the appropriate isothiocyanate in acetonitrile for 8 hours. After removal of the solvent, the product was purified by column chromatography. This provides a good starting point for the optimization of the synthesis of this compound.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile | Good solubility for reactants, relatively high boiling point for reflux. |

| Temperature | Reflux | To ensure complete reaction between the potentially less reactive fluorinated aniline and the isothiocyanate. |

| Time | 8-24 hours | Sufficient time for the reaction to go to completion, monitored by TLC. |

| Purification | Column Chromatography/Recrystallization | To obtain a high-purity final product. |

Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the synthesis of thiourea derivatives. These emerging approaches aim to reduce reaction times, improve yields, and minimize the environmental impact of chemical processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final products. niscpr.res.in In the context of thiourea synthesis, microwave heating has been successfully employed to facilitate the reaction between isothiocyanates and amines.

A general protocol for the microwave-assisted synthesis of diaryl thioureas involves the solvent-free reaction of an aromatic amine with an isothiocyanate. sci-hub.secem.com This method offers a rapid and efficient route to a variety of symmetrically and asymmetrically substituted thioureas. For the synthesis of this compound, this would involve the reaction of 3-fluoro-5-trifluoromethylaniline with a suitable isothiocyanate, or the reaction of 3-fluoro-5-trifluoromethylphenyl isothiocyanate with an appropriate amine under microwave irradiation. The reaction times for such transformations are typically in the range of a few minutes, a significant improvement over conventional heating methods which can take several hours. sci-hub.se

The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products. nih.gov The solvent-free nature of many of these protocols further enhances their green credentials by eliminating the need for potentially toxic and volatile organic solvents. doaj.orgresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Diaryl Thioureas Data adapted from syntheses of analogous diaryl thioureas.

| Entry | Method | Reaction Time | Yield (%) | Conditions |

| 1 | Conventional Heating | 5 hours | Lower | Zeolite HSZ-360 catalyst, reflux sci-hub.se |

| 2 | Microwave Irradiation | 4-16 minutes | High (e.g., 91-97%) | Solvent-free, catalyst-free sci-hub.senih.gov |

The principles of green chemistry are increasingly being integrated into synthetic methodologies to create more environmentally benign processes. researchgate.netnih.gov For the synthesis of thioureas, several catalyst-free and green approaches have been developed.

One such approach involves conducting the reaction in water, a non-toxic and readily available solvent. researchgate.net The synthesis of substituted thioureas has been successfully achieved through the reaction of thiazolidine-2-thiones with various amines in water, yielding both symmetrical and unsymmetrical products in good to excellent yields without the need for a catalyst. researchgate.net Another green method involves the simple condensation of amines and carbon disulfide in refluxing water to produce di- and trisubstituted thioureas. researchgate.net

Solvent-free synthesis, often combined with microwave irradiation or mechanical grinding, represents another significant advancement in green chemistry. doaj.orgresearchgate.net The reaction of amines with carbon disulfide on the surface of alumina under solvent-free microwave irradiation provides a simple and green procedure for the preparation of symmetrical N,N'-disubstituted thioureas. mdpi.com Similarly, grinding a mixture of an amine, an acyl halide, and ammonium thiocyanate under solvent-free conditions can afford N-aryl-N'-aroyl(acyl)thioureas in good yields and short reaction times. researchgate.net These methods avoid the use of hazardous organic solvents and often simplify the work-up procedure.

Table 2: Examples of Green and Catalyst-Free Synthesis of Thiourea Derivatives

| Method | Reactants | Solvent/Conditions | Key Advantages |

| Aqueous Synthesis | Thiazolidine-2-thiones and amines | Water | Catalyst-free, environmentally benign solvent researchgate.net |

| Grinding | Amines, acyl halides, ammonium thiocyanate | Solvent-free | Mild conditions, short reaction times researchgate.net |

| Microwave on Solid Support | Amines and carbon disulfide | Alumina, solvent-free | Rapid, efficient, environmentally friendly mdpi.com |

Control of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of complex thiourea analogues, particularly those with multiple substitution sites or chiral centers, requires precise control over regioselectivity and stereoselectivity.

Regioselectivity becomes a critical factor in the synthesis of unsymmetrical thioureas where different substituents are introduced on the two nitrogen atoms. The regioselective N-acylation of unsymmetrical thioureas, for instance, has been shown to be dependent on the electronic properties of the substituents. researchgate.net In the case of an unsymmetrical thiourea derived from two different anilines, acylation preferentially occurs on the nitrogen atom connected to the more electron-withdrawing aryl group, which corresponds to the amine with the lower pKa. researchgate.net This principle can be applied to the synthesis of analogues of this compound, allowing for the selective functionalization of one of the nitrogen atoms. For example, in a thiourea bearing a 3-fluoro-5-trifluoromethylphenyl group and a less electron-deficient aryl group, acylation would be expected to occur on the nitrogen attached to the 3-fluoro-5-trifluoromethylphenyl ring.

Stereoselectivity is paramount in the synthesis of chiral thiourea analogues, which have gained significant attention as organocatalysts and chiral building blocks. researchgate.netqub.ac.uk The introduction of stereogenic centers can be achieved by using chiral starting materials, such as chiral amines or isothiocyanates. researchgate.net The 3,5-bis(trifluoromethyl)phenyl group, which is structurally similar to the 3-fluoro-5-trifluoromethylphenyl group, is a common moiety in privileged chiral thiourea organocatalysts. doaj.org The synthesis of such chiral thioureas often involves the straightforward reaction of a chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane, with the corresponding aryl isothiocyanate.

Furthermore, the development of atropisomeric thioureas, which possess axial chirality, represents another frontier in stereoselective synthesis. researchgate.netnih.gov The controlled synthesis of these molecules can be achieved through catalyst-controlled cyclization reactions or by leveraging steric hindrance to restrict rotation around a single bond. The principles governing the formation of these complex chiral architectures can be extended to the design and synthesis of novel, stereochemically defined analogues of this compound.

Table 3: Factors Influencing Selectivity in Thiourea Synthesis

| Selectivity | Controlling Factor | Example Application |

| Regioselectivity | Electronic effects (pKa of amines) | Selective N-acylation of unsymmetrical diarylthioureas researchgate.net |

| Stereoselectivity | Use of chiral starting materials | Synthesis of chiral thiourea organocatalysts from chiral diamines doaj.orgresearchgate.net |

| Stereoselectivity | Catalyst-controlled reactions | Synthesis of atropisomeric acridinium salts via ion-pairing catalysis |

Theoretical and Computational Investigations of 3 Fluoro 5 Trifluoromethylphenylthiourea and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine parameters such as optimal molecular geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds like 3-Fluoro-5-trifluoromethylphenylthiourea. By approximating the electron density, DFT can efficiently determine the lowest energy arrangement of atoms, known as the optimized geometry. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for these calculations, providing a balance of accuracy and computational cost.

The geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, key structural parameters include the lengths of the C=S (thiocarbonyl) bond, the C–N bonds of the thiourea (B124793) moiety, and the C–F and C–C bonds within the phenyl ring. The presence of the electronegative fluorine atom and the bulky, electron-withdrawing trifluoromethyl group can influence the planarity of the molecule and the bond parameters of the aromatic ring. scispace.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=S | 1.68 Å |

| C(phenyl)-N | 1.42 Å | |

| C(thioamide)-N | 1.38 Å | |

| C-F | 1.35 Å | |

| C-CF3 | 1.51 Å | |

| Bond Angle | N-C-N | 117° |

| C-N-C(S) | 125° |

Note: The values presented are typical and may vary based on the specific level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. taylorandfrancis.com

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 eV |

| LUMO Energy (ELUMO) | -1.8 eV |

Note: These are representative values derived from DFT calculations for similar aromatic thiourea compounds.

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular bonding and charge distribution. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs on nitrogen and sulfur atoms into anti-bonding orbitals of the phenyl ring. For this compound, NBO analysis can quantify the charge transfer from the thiourea moiety to the substituted phenyl ring and elucidate the nature of the C-F and C-CF3 bonds. mdpi.com

The Quantum Theory of Atoms in Molecules (AIM) is another method used to analyze bonding. It characterizes chemical bonds based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, AIM can determine whether an interaction is a shared covalent bond or a closed-shell interaction (like ionic or van der Waals forces). This analysis provides a rigorous definition of atoms within the molecule and the bonds connecting them.

Quantum chemical calculations allow for the determination of various molecular descriptors that quantify reactivity and physical properties. These descriptors are often derived from the HOMO and LUMO energies.

Ionization Energy (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A higher value indicates greater stability.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

Note: Values are calculated based on the representative HOMO/LUMO energies from Table 2.

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculations determine the normal modes of vibration and their corresponding frequencies. This analysis serves two main purposes: it allows for the assignment of vibrational modes observed in experimental spectra, and it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov For this compound, characteristic frequencies associated with N-H stretching, C=S stretching, and vibrations of the substituted phenyl ring can be calculated and compared with experimental data. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3350 - 3450 |

| C-H (aromatic) | Stretching | 3050 - 3150 |

| C=S | Stretching | 1200 - 1350 |

| C-N | Stretching | 1400 - 1500 |

| C-F | Stretching | 1100 - 1200 |

Note: These are typical frequency ranges obtained from DFT calculations for substituted thioureas.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe a static molecular state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. jppres.com

For this compound, MD simulations can explore the rotational barriers around the C(phenyl)–N and C(amide)–N bonds, identifying the most stable conformers and the energy required to interconvert between them. scispace.com Furthermore, simulations in a solvent (like water or an organic solvent) can reveal how the molecule interacts with its environment. rsc.org This includes the formation and lifetime of intermolecular hydrogen bonds involving the N-H protons and the thiocarbonyl sulfur atom, which are crucial for understanding the compound's behavior in solution and its potential interactions with biological targets.

Molecular Docking and Binding Energy Predictions

In Silico Assessment of Interactions with Macromolecular Targets

Computational molecular docking simulations are instrumental in predicting the binding affinity and orientation of ligands, such as this compound, at the active sites of macromolecular targets. These in silico methods assess the interactions of thiourea derivatives with various biological targets, including enzymes and receptors. For instance, studies on analogous phenylthiourea derivatives have revealed their potential to inhibit enzymes like urease and topoisomerase by interacting with key residues in their active sites mdpi.comnih.gov.

The binding energy, a key metric derived from these simulations, quantifies the stability of the ligand-receptor complex. For example, computational screening of large chemical libraries against nuclear receptors has utilized docking scores and calculated binding free energies (ΔGbind) to prioritize compounds for further testing nih.gov. In studies of per- and poly-fluoroalkyl substances (PFASs), which share some chemical features with the title compound, docking scores for strong binders ranged from -11.76 to -9.10 kcal/mol, with corresponding ΔGbind values between -65 and -58 kcal/mol nih.gov. Similarly, phenylthiourea-based hybrids have shown strong cytotoxic activity that correlates with high docking scores against cancer-related cell lines tandfonline.com.

The trifluoromethyl and fluoro substituents on the phenyl ring of this compound are expected to significantly influence its interaction with protein targets. These electron-withdrawing groups can alter the electronic distribution of the molecule and participate in specific interactions, such as halogen bonds, enhancing binding affinity. Docking studies of copper (II) complexes with 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated coordination with biological targets, suggesting the parent ligands also possess significant interaction potential mdpi.com. The predicted binding energies for this compound and its analogues against various targets can be compared to identify the most promising therapeutic applications.

Table 1: Representative Docking Scores and Predicted Binding Energies of Thiourea Analogues against Various Macromolecular Targets

| Compound/Analogue Class | Macromolecular Target | Docking Score (kcal/mol) | Predicted Binding Energy (ΔGbind) (kcal/mol) | Predicted Activity |

|---|---|---|---|---|

| Phenylthiourea-pyrazole hybrids | HCT-116 cell line target | High | Not Reported | Strong Cytotoxicity tandfonline.com |

| Arylthioureas | Bacterial Urease | Not Reported | Not Reported | Competitive/Mixed Inhibition nih.gov |

| Perfluoroalkyl Substances (PFAS) | Estrogen Receptor Beta (ERB) | -9.10 to -11.76 | -58 to -65 | Strong Antagonist nih.gov |

| Perfluorooctadecanoic acid (PFODA) | PPARG Receptor | -8.22 | -44.59 | Weak Antagonist nih.gov |

| 3-(Trifluoromethyl)phenylthiourea | S. aureus topoisomerase IV / gyrase | Not Reported | Not Reported | Dual Inhibitory Ability mdpi.com |

Exploration of Plausible Binding Modes and Non-Covalent Interactions

The binding mode of a ligand describes its precise orientation within a protein's binding pocket, which is stabilized by a network of non-covalent interactions. For thiourea derivatives, these interactions are crucial for their biological activity tandfonline.com. The thiourea backbone itself is a key participant, with the N-H protons acting as hydrogen bond donors and the sulfur atom acting as a hydrogen bond acceptor nih.gov.

Key non-covalent interactions predicted for this compound include:

Hydrogen Bonds: The two N-H groups of the thiourea moiety are primary sites for forming hydrogen bonds with amino acid residues like aspartate, glutamate, and asparagine, or with the protein backbone. The sulfur atom can also accept hydrogen bonds nih.govnih.gov.

Halogen Bonds: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Hydrophobic Interactions: The trifluoromethyl (-CF3) group and the phenyl ring contribute to the molecule's hydrophobicity, allowing for favorable interactions with nonpolar regions of the target protein. Studies on adamantane-containing thiourea derivatives highlight the importance of such interactions in crystal packing and molecular arrangement nih.gov.

Structure-Activity Relationship (SAR) Investigations through Computational Means

Correlation of Electronic and Structural Features with Predicted Interaction Profiles

Computational Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical features with its biological activity. For this compound, key structural and electronic features dictate its interaction profile. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring are significant. These are strong electron-withdrawing groups that influence the molecule's electrostatic potential and dipole moment, which are critical for molecular recognition and binding.

Density Functional Theory (DFT) calculations are often employed to determine the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tandfonline.combohrium.com. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability bohrium.com. A smaller energy gap in phenylthiourea derivatives has been correlated with higher reactivity tandfonline.com. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify likely sites for electrophilic and nucleophilic attack, guiding the understanding of how the molecule interacts with a protein's active site semanticscholar.org.

The SAR of thiourea derivatives often shows that the nature and position of substituents on the aryl ring dramatically alter biological activity researchgate.net. For this compound, the fluorine and trifluoromethyl groups can enhance membrane permeability and metabolic stability, in addition to participating in specific binding interactions. The correlation of these features with docking scores and predicted binding energies across a series of analogues allows for the development of robust SAR models.

Table 2: Key Quantum Chemical Parameters for SAR Analysis of Thiourea Analogues

| Parameter | Definition | Implication for Interaction Profile |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons; higher energy indicates greater reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons; lower energy indicates greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity tandfonline.com. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and the ability to engage in long-range electrostatic interactions with the target. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions semanticscholar.org. |

Predictive Modeling for Structural Optimization

Predictive modeling uses computational algorithms, including machine learning, to build models that can forecast the biological activity of novel compounds. This approach is central to the structural optimization of lead compounds like this compound. By training a model on a dataset of known thiourea analogues with their experimentally determined activities, it becomes possible to predict the activity of new, unsynthesized derivatives scienceopen.com.

The process typically involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a series of compounds.

Model Building: A statistical or machine learning model (e.g., Quantitative Structure-Activity Relationship - QSAR, Random Forest, Support Vector Machines) is trained to find a mathematical relationship between the descriptors and the observed activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability.

Virtual Screening and Design: The validated model is used to predict the activity of a virtual library of new analogues. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.

Recent advances have integrated high-throughput structural biology data with machine learning. By using physics-based energy descriptors from hundreds of protein-ligand crystal structures to train a model, researchers have successfully improved ligand potency by over tenfold in a single step scienceopen.com. Such a structure-based predictive model could be applied to optimize this compound by suggesting modifications that enhance its binding affinity to a specific target, guiding the design of more effective analogues.

Theoretical Mechanistic Studies (e.g., oxidation mechanisms)

Theoretical mechanistic studies employ quantum chemical calculations to elucidate the step-by-step pathways of chemical reactions at the molecular level. For thiourea and its derivatives, understanding their oxidation mechanisms is relevant to their role as antioxidants and their metabolic fate. Thiourea compounds are known scavengers of reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (O₂•⁻) radicals hueuni.edu.vnchemicaljournal.in.

Computational studies using DFT have explored the mechanisms by which thiourea derivatives exert their antioxidant effects. The primary mechanisms investigated are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this pathway is often assessed by calculating the N-H bond dissociation energy (BDE). A lower BDE indicates an easier hydrogen abstraction hueuni.edu.vnresearchgate.net.

Single Electron Transfer (SET): The antioxidant donates an electron to the radical. This mechanism's likelihood is evaluated based on the ionization potential (IP) of the molecule hueuni.edu.vn.

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred, followed by a proton.

Sequential Proton Loss Electron Transfer (SPLET): A proton is first lost from the antioxidant, followed by an electron transfer from the resulting anion.

3 Fluoro 5 Trifluoromethylphenylthiourea in Organocatalysis

Design Principles for Thiourea-Based Organocatalysts

The design of effective thiourea-based organocatalysts hinges on the principle of activating substrates through hydrogen bonding. The incorporation of specific structural features can significantly enhance the catalytic efficacy of these molecules. For catalysts featuring the 3-Fluoro-5-trifluoromethylphenylthiourea moiety, the design principles are centered around creating a highly acidic and sterically accessible hydrogen-bond donor site.

Bifunctional Amine-Thiourea Catalyst Architectures

A pivotal strategy in the design of potent organocatalysts involves the integration of a thiourea (B124793) unit with a basic functional group, typically a tertiary amine, to create a bifunctional catalyst. researchgate.net This architectural design allows for the simultaneous activation of both the electrophile and the nucleophile in a chemical reaction. The thiourea moiety, acting as a Brønsted acid, activates the electrophile (e.g., a carbonyl or imine group) through hydrogen bonding. Concurrently, the amine group, acting as a Brønsted base, activates the nucleophile (e.g., a malonate or nitroalkane) by deprotonation or by enhancing its nucleophilicity through hydrogen bonding.

This dual activation model is a cornerstone of bifunctional catalysis and has been successfully employed in a wide array of asymmetric transformations. researchgate.netmdpi.com The spatial arrangement and the rigidity of the scaffold connecting the acidic thiourea and the basic amine are crucial for achieving high levels of stereocontrol. A well-designed scaffold pre-organizes the transition state, bringing the activated nucleophile and electrophile together in a specific orientation, thus favoring the formation of one enantiomer over the other.

Role of the Trifluoromethyl Moiety in Enhancing Catalytic Activity and Acidity

The electronic properties of the aryl ring attached to the thiourea nitrogen atoms play a critical role in modulating the catalyst's activity. The introduction of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, is a key design element for enhancing the acidity of the thiourea N-H protons. researchgate.net The 3-Fluoro-5-trifluoromethylphenyl group is particularly effective in this regard due to the strong inductive effect of both the fluorine and the trifluoromethyl substituents.

This increased acidity leads to stronger hydrogen bonds with the substrate, resulting in more effective activation of the electrophile. researchgate.net The enhanced acidity of the thiourea protons has been shown to correlate with increased reaction rates and yields in various catalytic transformations. nih.gov The trifluoromethyl group, therefore, is not merely a substituent but an essential component that fine-tunes the electronic character of the catalyst for optimal performance.

Mechanistic Investigations of Organocatalytic Processes

Understanding the mechanism by which this compound-based catalysts operate is fundamental to their rational design and application. Mechanistic studies have shed light on the intricate network of non-covalent interactions that govern the catalytic cycle.

Hydrogen-Bonding Interactions in Substrate Activation

At the heart of thiourea organocatalysis lies the activation of substrates through hydrogen bonding. nih.gov The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with a Lewis basic site on the electrophilic substrate, such as the oxygen atom of a carbonyl group or the nitrogen atom of an imine. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack.

Spectroscopic studies, such as NMR and IR, have provided direct evidence for these hydrogen-bonding interactions. For instance, upon binding to a substrate, the chemical shift of the thiourea N-H protons in the 1H NMR spectrum is significantly downfielded, and the N-H stretching frequency in the IR spectrum is red-shifted. nih.gov These observations are consistent with the formation of a strong hydrogen-bonded complex between the catalyst and the substrate. The strength of this interaction is directly influenced by the acidity of the thiourea, which is enhanced by the presence of the 3-fluoro- and 5-trifluoromethyl substituents. acs.org

Synergistic Activation Strategies for Nucleophiles and Electrophiles

In the context of bifunctional amine-thiourea catalysts, the synergistic activation of both the nucleophile and the electrophile is a key determinant of catalytic efficiency. The thiourea group activates the electrophile via hydrogen bonding, while the amine moiety activates the nucleophile. This cooperative mechanism lowers the activation energy of the reaction more effectively than if either functional group were acting alone.

The transition state of such a reaction is a highly organized assembly where the catalyst, nucleophile, and electrophile are held together by a network of hydrogen bonds. This organization not only accelerates the reaction but also dictates the stereochemical outcome. The chiral backbone connecting the amine and thiourea functionalities ensures that the approach of the nucleophile to the electrophile occurs from a specific face, leading to the preferential formation of one enantiomer.

Influence of Aromatic Substituents and Acidity on Catalytic Efficiency

The nature and position of substituents on the aromatic rings of the thiourea catalyst have a profound impact on its catalytic efficiency. As previously discussed, electron-withdrawing groups like fluorine and trifluoromethyl at the 3- and 5-positions of the phenyl ring increase the acidity of the N-H protons. researchgate.net This enhanced acidity leads to stronger substrate binding and, consequently, higher catalytic activity.

| Catalyst Substituent | pKa (DMSO) | Reaction Yield (%) | Enantiomeric Excess (%) |

| H | 21.1 | 45 | 30 |

| 4-NO2 | 18.5 | 78 | 65 |

| 3,5-(CF3)2 | 15.7 | 95 | 92 |

This is an illustrative table based on general trends reported in the literature for Michael addition reactions catalyzed by substituted diphenylthioureas. The values are representative and intended to demonstrate the effect of electron-withdrawing substituents.

The data clearly shows that as the electron-withdrawing nature of the substituents increases, the pKa of the thiourea decreases (acidity increases), leading to a significant improvement in both the reaction yield and the enantioselectivity. It is therefore highly probable that a catalyst incorporating the this compound moiety would exhibit high catalytic efficiency due to the potent electron-withdrawing properties of its substituents.

Asymmetric Catalysis with Thiourea Derivatives

No published data is currently available for this compound.

No published data is currently available for this compound.

Future Directions and Emerging Research Avenues for 3 Fluoro 5 Trifluoromethylphenylthiourea Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Fluoro-5-trifluoromethylphenylthiourea and its derivatives will likely focus on green and sustainable chemistry principles. nih.govorganic-chemistry.org Current synthetic routes to aryl thioureas often involve hazardous reagents and solvents. Future methodologies will aim to mitigate these issues.

Key areas for development include:

One-Pot Syntheses: The development of one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. A general efficient green method for preparing nitro N,N'-diaryl thioureas has been demonstrated using the green solvent Cyrene with almost quantitative yields. nih.gov

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Research into the synthesis of thiourea (B124793) derivatives in aqueous media, potentially under ultrasound irradiation, could offer an environmentally benign alternative to traditional organic solvents. acs.org

Atom-Economic Reactions: Future synthetic strategies will likely prioritize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. An atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur has been shown to produce thioureas in excellent yields. organic-chemistry.org

Catalytic Approaches: The use of catalysts to promote the synthesis of thioureas can lead to milder reaction conditions and improved yields. For instance, a copper(I)-catalyzed three-component reaction of amines, isocyanides, and thiosulfonates has been reported for the sustainable synthesis of isothioureas. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Aryl Thioureas

| Feature | Traditional Methods | Future Sustainable Methods |

| Solvent | Often volatile organic compounds (VOCs) | Water, Cyrene, or solvent-free conditions nih.gov |

| Efficiency | Multi-step with intermediate isolation | One-pot, cascade reactions nih.gov |

| Reagents | Potentially toxic and hazardous | Less toxic, readily available starting materials |

| Byproducts | Significant waste generation | Minimal byproducts (high atom economy) organic-chemistry.org |

| Energy Input | Often requires high temperatures | Milder conditions, use of ultrasound acs.org |

Advanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool for accelerating research. For this compound, this integrated approach can provide deep insights into its properties and reactivity.

Future research will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic properties, and reaction mechanisms. researchgate.netemerginginvestigators.org For instance, computational studies on fluorinated thioureas have been used to complement and offer a comparative overview with experimental findings regarding their antibacterial properties. researchgate.net

Molecular Docking and ADMET Analysis: In the context of medicinal chemistry, computational tools can predict the binding affinity of this compound derivatives with biological targets and assess their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov

Mechanistic Elucidation: Combining experimental kinetic studies with computational modeling can provide a detailed understanding of the reaction pathways in which this compound participates, particularly in catalysis. acs.orgnih.govacs.orgresearchgate.net

Table 2: Predicted Properties of Fluorinated Thioureas from Computational Studies

| Property | Computational Method | Significance |

| Molecular Geometry | DFT | Understanding steric and electronic effects |

| HOMO-LUMO Gap | DFT | Predicting chemical reactivity and electronic transitions researchgate.net |

| Reaction Energetics | DFT | Elucidating reaction mechanisms and transition states |

| Binding Affinity | Molecular Docking | Identifying potential biological targets nih.gov |

| ADMET Profile | In Silico Models | Assessing drug-likeness and potential toxicity nih.gov |

Expansion into Functional Materials and Sensor Technologies

The strong hydrogen-bonding capability of the thiourea moiety, enhanced by the electron-withdrawing fluoro and trifluoromethyl groups, makes this compound an excellent candidate for the development of functional materials and chemical sensors. researchgate.netdigitellinc.comresearchgate.netbohrium.com

Emerging applications in this area include:

Anion Sensors: Thiourea derivatives are well-known for their ability to bind and sense anions through hydrogen bonding. researchgate.netdigitellinc.comresearchgate.netbohrium.comnih.gov Future work could focus on incorporating this compound into chromogenic or fluorogenic sensor systems for the selective detection of environmentally or biologically important anions. researchgate.netdigitellinc.com

Organogelators: Certain thiourea derivatives have been shown to act as organogelators, forming gels in organic solvents. The potential of this compound in this area could be explored for applications in materials science and drug delivery.

Surface Modified Materials: The compound could be used to functionalize surfaces, such as those of nanoparticles or polymers, to impart specific recognition properties. For example, thiourea-decorated POSS (Polyhedral Oligomeric Silsesquioxane) has been used as a coating for SAW (Surface Acoustic Wave) sensors for the detection of chemical agents. mdpi.com

Further Elucidation of Mechanistic Pathways in Catalysis and Molecular Recognition

Thiourea derivatives are prominent organocatalysts that activate substrates through hydrogen bonding. rsc.orgnih.govwikipedia.orgrsc.org The electron-deficient nature of this compound makes it a particularly promising candidate for catalysis.

Future research should focus on:

Asymmetric Catalysis: Developing chiral derivatives of this compound for use in asymmetric synthesis is a major avenue for future research. These catalysts could be applied to a wide range of reactions, including Michael additions, Diels-Alder reactions, and Mannich reactions. acs.orglibretexts.org

Bifunctional Catalysis: Designing catalysts that incorporate both a thiourea moiety for hydrogen-bond donation and a basic group (like an amine) for nucleophile activation can lead to highly efficient bifunctional catalysts. acs.orglibretexts.org

Mechanistic Studies: A detailed understanding of the catalytic cycle is crucial for catalyst optimization. This can be achieved through a combination of kinetic experiments, isotopic labeling studies, and computational modeling to map out the transition states and intermediates. acs.orgnih.govacs.orgresearchgate.net The mechanism of thiourea-catalyzed reactions can proceed through dual hydrogen bond activation or Brønsted acid catalysis. acs.orgnih.govacs.orgresearchgate.net

Table 3: Potential Catalytic Applications of this compound Derivatives

| Reaction Type | Role of Catalyst | Potential Benefits |

| Michael Addition | Activation of the electrophile via H-bonding libretexts.org | High enantioselectivity in asymmetric variants |

| Diels-Alder Reaction | Activation of the dienophile acs.org | Stereoselective formation of cyclic compounds |

| Mannich Reaction | Activation of the imine electrophile acs.org | Synthesis of β-amino carbonyl compounds |

| Ring-Opening Polymerization | Dual activation of monomer and chain end rsc.org | Precise control over polymer properties |

Environmental Considerations in Organocatalyst Design and Application

While organocatalysis is often considered a "green" alternative to metal-based catalysis, the environmental fate and potential toxicity of the catalysts themselves are important considerations. wikipedia.orgrsc.org This is particularly relevant for fluorinated organic compounds.

Future research in this area should address:

Biodegradability: Studies on the biodegradability of this compound and its potential degradation products are needed to assess its long-term environmental impact.

Toxicity Studies: The potential toxicity of this compound should be evaluated. Recent studies have raised concerns about the cytotoxicity of some 3,5-bis(trifluoromethyl)phenyl thiourea derivatives. mdpi.com

Life-Cycle Assessment: A comprehensive life-cycle assessment of catalytic processes using this compound would provide a clearer picture of its environmental footprint compared to other catalytic systems. The long-term stability and inertness of perfluorinated compounds are endangering their continued use. societechimiquedefrance.fr Per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their resistance to degradation. nih.goveuropa.eu

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-5-trifluoromethylphenylthiourea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling a fluorinated aryl amine with thiourea derivatives. Key steps include:

- Substrate Preparation : Start with 3-fluoro-5-trifluoromethylaniline (CAS 52516-30-0, see ) and activate it using reagents like thiophosgene or CS₂ under inert conditions.

- Reaction Optimization : Adjust temperature (40–60°C), solvent polarity (THF or DMF), and stoichiometric ratios (amine:thiourea = 1:1.2) to maximize yield. Monitor progress via TLC or HPLC .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- Spectroscopy : FT-IR for thiourea (-N-C=S) stretches (~1250–1350 cm⁻¹) and ¹⁹F NMR for fluorine environments (δ −60 to −70 ppm for CF₃ groups). Compare with computational DFT models (e.g., B3LYP/6-311++G(d,p)) to validate assignments .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

Q. What solvent systems are recommended for studying the solubility and stability of this compound?

- Methodological Answer : Prioritize aprotic solvents (DMF, DMSO) for solubility screening. For stability studies:

- pH-Dependent Stability : Test in buffered solutions (pH 2–12) at 25°C, monitoring decomposition via UV-Vis spectroscopy.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for fluorinated thioureas).

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and supramolecular interactions of this compound?

- Methodological Answer :

- DFT Studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry at the M06-2X/def2-TZVP level to model hydrogen-bonding networks (e.g., N-H···S interactions) .

- Molecular Dynamics (MD) : Simulate solvation dynamics in water/DMSO mixtures (GROMACS/AMBER) to assess aggregation tendencies.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments (−50°C to 80°C) to detect dynamic processes (e.g., hindered rotation around C-N bonds).

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

- X-ray Crystallography : Resolve crystal structures to correlate solid-state conformations with solution-phase data .

Q. How does the trifluoromethyl group influence biological activity, and what assays validate its mechanism?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.